Chemical properties and stability of 5-Bromo-2,4-dimethoxybenzyl alcohol
Chemical properties and stability of 5-Bromo-2,4-dimethoxybenzyl alcohol
An In-depth Technical Guide to the Chemical Properties and Stability of 5-Bromo-2,4-dimethoxybenzyl alcohol
This guide provides a comprehensive technical overview of 5-Bromo-2,4-dimethoxybenzyl alcohol, a key building block in synthetic organic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, stability profile under various stressors, and its reactivity, offering field-proven insights and detailed experimental protocols.
Core Molecular Profile and Physicochemical Properties
5-Bromo-2,4-dimethoxybenzyl alcohol is a polysubstituted aromatic compound whose utility in synthesis is dictated by the interplay of its three key functional groups: a primary alcohol, a bromo substituent, and two electron-donating methoxy groups. Understanding its fundamental properties is the first step in its effective application.
Chemical Identity and Structure
The unique arrangement of substituents on the benzene ring governs the molecule's reactivity and physical characteristics.
Caption: Chemical Structure of 5-Bromo-2,4-dimethoxybenzyl alcohol.
Physicochemical Data Summary
The quantitative physical properties of a compound are critical for experimental design, including solvent selection and purification strategies.
| Property | Value | Source |
| CAS Number | 181819-62-5 | [1] |
| Molecular Formula | C₉H₁₁BrO₃ | [1] |
| Molecular Weight | 247.09 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 95-100 °C | [2] |
| Boiling Point | Not available (likely decomposes) | |
| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate. Limited solubility in water. | General chemical knowledge |
Spectroscopic Profile
Spectroscopic data is essential for confirming the identity and purity of the material. The key expected signals are:
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¹H NMR: Protons of the two distinct methoxy groups will appear as singlets, typically in the 3.8-4.0 ppm range. The benzylic methylene (-CH₂OH) protons will present as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-4.7 ppm.[3] The aromatic protons will appear as singlets in the 6.8-7.5 ppm region. The hydroxyl proton (-OH) will be a broad singlet with a variable chemical shift.[4]
-
¹³C NMR: Characteristic peaks for the methoxy carbons (~56 ppm), the benzylic carbon (~65 ppm), and multiple signals in the aromatic region (110-160 ppm) are expected.[3]
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IR Spectroscopy: A strong, broad absorption band for the O-H stretch of the alcohol will be prominent around 3200-3400 cm⁻¹.[4] A strong C-O stretching band will appear near 1000-1200 cm⁻¹. The aromatic C-H and C=C stretching vibrations will also be present.[5]
Chemical Stability and Degradation Pathways
The stability of an intermediate is paramount, influencing storage conditions, reaction compatibility, and the impurity profile of subsequent synthetic steps.
Caption: Logical workflow for assessing the chemical stability of an organic compound.
Thermal Stability
Under normal storage conditions, 5-Bromo-2,4-dimethoxybenzyl alcohol is a stable solid.[6] However, like many benzyl alcohols, it is susceptible to decomposition at elevated temperatures. Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen bromide and carbon oxides.[6] It is advisable to handle the compound below its melting point for extended periods.
Photostability
Aromatic compounds, particularly those with heteroatom substituents, often absorb UV radiation and can be susceptible to photodegradation. The benzene ring in 5-Bromo-2,4-dimethoxybenzyl alcohol can absorb light, potentially leading to two primary degradation pathways:
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Homolytic Cleavage of the C-Br Bond: A common pathway for aryl bromides, leading to radical species and subsequent downstream products.
-
Oxidation of the Benzylic Alcohol: Light can promote the oxidation of the alcohol to the corresponding aldehyde (5-Bromo-2,4-dimethoxybenzaldehyde) or carboxylic acid.
Causality in Experimental Design: To properly assess photostability, a controlled experiment following ICH Q1B guidelines is necessary.[7] This involves exposing the compound to a standardized light source with both visible and UV components, while a "dark control" sample is kept at the same temperature to differentiate between thermal and photolytic degradation.[8][9]
pH and Hydrolytic Stability
The stability of the molecule can be compromised under certain pH conditions.
-
Acidic Conditions: The compound is generally stable in slightly acidic to neutral pH. However, strong acids should be avoided as they can catalyze dehydration or other side reactions.[10]
-
Neutral Conditions: The compound exhibits good stability in neutral aqueous solutions for short durations.
-
Basic Conditions (pH > 8-9): The C-Br bond becomes susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. The benzylic alcohol can be deprotonated to form an alkoxide, which may alter its reactivity. Prolonged exposure to high pH can lead to hydrolysis of the bromide to a hydroxyl group.[11]
Reactivity and Synthetic Applications
The synthetic utility of 5-Bromo-2,4-dimethoxybenzyl alcohol stems from the distinct reactivity of its functional groups.
Caption: Key reactivity pathways for 5-Bromo-2,4-dimethoxybenzyl alcohol.
Reactivity of the Benzylic Alcohol
The primary alcohol is a versatile functional handle for various transformations:
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Oxidation: It can be selectively oxidized to 5-bromo-2,4-dimethoxybenzaldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). Further oxidation to the carboxylic acid is also possible with stronger agents.
-
Etherification and Esterification: The hydroxyl group can be readily converted to ethers or esters through standard protocols (e.g., Williamson ether synthesis, Fischer esterification), which is a common strategy for introducing linkers or modifying solubility in drug development.[12]
Reactivity of the Aryl Bromide
The bromo substituent is a key feature for building molecular complexity, serving as an anchor point for metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern pharmaceutical synthesis. Common applications include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
-
Heck Reaction: Formation of C-C bonds with alkenes.
The presence of the two electron-donating methoxy groups can influence the oxidative addition step in these catalytic cycles.
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity and ensure the safety of this reagent.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[13] For long-term stability, storage at 2-8°C is recommended.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes and to prevent inhalation.[10][13]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can lead to vigorous and potentially hazardous reactions.[10]
Experimental Protocols
The following protocols are provided as a guide for assessing stability and confirming the quality of the material.
Protocol: Confirmatory Photostability Testing (ICH Q1B)
Objective: To determine the intrinsic photostability of 5-Bromo-2,4-dimethoxybenzyl alcohol as a solid drug substance.
Methodology:
-
Sample Preparation:
-
Place a sufficient amount of the solid compound (e.g., 100-200 mg) in a chemically inert, transparent container (e.g., quartz or borosilicate glass vial).
-
Prepare a "dark control" sample by wrapping an identical vial completely in aluminum foil.
-
Prepare an unstressed "T=0" sample for initial analysis.
-
-
Exposure Conditions:
-
Place the test and dark control samples in a validated photostability chamber.
-
Expose the samples to a light source that conforms to ICH Q1B guidelines, providing a controlled spectrum of both visible and UV light.[7]
-
The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours per square meter for near-UV light.[9]
-
-
Analysis:
-
At the end of the exposure period, analyze the T=0, dark control, and light-exposed samples.
-
Use a validated stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.
-
Compare the chromatogram of the light-exposed sample to the dark control. Any new peaks or significant increase in existing impurities in the exposed sample relative to the dark control are attributed to photolytic degradation.
-
-
Self-Validation: The use of a dark control is critical. If degradation is observed in both the exposed and dark samples, it indicates a thermal degradation component, which must be distinguished from photolytic effects.
References
- BenchChem. (2025). Issues with the stability of the bromo group in Bromo-PEG5-alcohol.
- Supporting Information for Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. (n.d.).
- Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxybenzyl alcohol 97.
- PubChem. (n.d.). 5-Bromo-2-methoxybenzyl alcohol.
- Al-Achi, A., & Gupta, M. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- BLD Pharm. (n.d.). 5-Bromo-2,4-dimethoxybenzyl alcohol.
- Fisher Scientific. (2025). Safety Data Sheet - 2-Bromo-4,5-dimethoxybenzyl alcohol.
- PMC. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde.
- TCI Chemicals. (2025). Safety Data Sheet - 5-Bromo-2-hydroxy-3-methoxybenzyl alcohol.
- ECHEMI. (n.d.). 4-Bromo-3,5-dimethoxybenzyl alcohol SDS.
- Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols.
- Thermo Scientific Chemicals. (n.d.). 2-Bromo-4,5-dimethoxybenzyl alcohol, 98%.
- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- BenchChem. (2025). Protecting Group Strategies for the Synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
- Q1 Scientific. (2021). Photostability testing theory and practice.
Sources
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